4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}phenol
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Overview
Description
4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}phenol is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}phenol typically involves a multi-step process. One common method includes the diazotization of 4-chloroaniline followed by coupling with 2-hydroxy-4-methylbenzaldehyde. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl and imino linkages .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Esters or ethers.
Scientific Research Applications
4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}phenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The diazenyl and imino groups can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This compound may also interfere with cellular pathways by modulating enzyme activity or disrupting membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-4’-chloroazobenzene
- (E)-4-(phenyldiazenyl)phenol
- 4-[(E)-(4-bromophenyl)diazenyl]phenol
Uniqueness
Its combination of diazenyl and imino linkages is not commonly found in similar compounds, making it a valuable molecule for research and industrial purposes .
Properties
Molecular Formula |
C20H16ClN3O2 |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)diazenyl]-2-hydroxyphenyl]methylideneamino]-5-methylphenol |
InChI |
InChI=1S/C20H16ClN3O2/c1-13-2-8-18(20(26)10-13)22-12-14-11-17(7-9-19(14)25)24-23-16-5-3-15(21)4-6-16/h2-12,25-26H,1H3 |
InChI Key |
YLBWCWMAORHKTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)N=NC3=CC=C(C=C3)Cl)O)O |
Origin of Product |
United States |
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